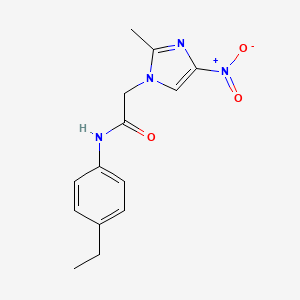
nicotinaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nicotinaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone, also known as CL-316243, is a synthetic compound that is widely used in scientific research. It is a selective agonist of the beta-3 adrenergic receptor, which is primarily found in adipose tissue. This receptor plays a crucial role in regulating energy expenditure and thermogenesis, making CL-316243 a valuable tool for studying metabolism and obesity.
Mecanismo De Acción
Nicotinaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone acts as a selective agonist of the beta-3 adrenergic receptor, which is primarily expressed in adipose tissue. Activation of this receptor leads to the activation of adenylate cyclase and the subsequent production of cyclic AMP (cAMP). Increased levels of cAMP in adipose tissue stimulate the breakdown of stored fat, leading to increased energy expenditure and thermogenesis.
Biochemical and Physiological Effects
nicotinaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been shown to have a number of biochemical and physiological effects. In animal models, it has been found to increase energy expenditure, reduce body weight, and improve glucose tolerance. It has also been shown to increase the expression of genes involved in thermogenesis and fatty acid oxidation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using nicotinaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone in lab experiments is its selectivity for the beta-3 adrenergic receptor. This allows researchers to specifically target this receptor and investigate its function without affecting other adrenergic receptors. However, one limitation of using nicotinaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone is its relatively short half-life, which can make it difficult to maintain stable levels in animal models.
Direcciones Futuras
There are many potential future directions for research involving nicotinaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone. One area of interest is the development of novel therapeutics for obesity and related metabolic disorders based on the activation of the beta-3 adrenergic receptor. Another area of interest is the investigation of the role of the beta-3 adrenergic receptor in other tissues and physiological processes, such as the regulation of cardiac function and blood pressure. Additionally, further studies are needed to fully understand the mechanism of action of nicotinaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone and its potential side effects.
Métodos De Síntesis
Nicotinaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone can be synthesized using a variety of methods. One common approach involves the reaction of 6-chloro-2-methyl-4-pyrimidinylhydrazine with nicotinaldehyde in the presence of a catalyst such as acetic acid. The resulting product is then purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
Nicotinaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been extensively used in scientific research to investigate the function of the beta-3 adrenergic receptor. Studies have shown that nicotinaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone can increase energy expenditure and promote weight loss in animal models, making it a potential therapeutic target for obesity and related metabolic disorders.
Propiedades
IUPAC Name |
6-chloro-2-methyl-N-[(E)-pyridin-3-ylmethylideneamino]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN5/c1-8-15-10(12)5-11(16-8)17-14-7-9-3-2-4-13-6-9/h2-7H,1H3,(H,15,16,17)/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTPEPHYDABPRP-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NN=CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC(=N1)Cl)N/N=C/C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-methyl-N-[(E)-pyridin-3-ylmethylideneamino]pyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-furyl)-4-methyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B5703861.png)
![6-methyl-3-(4-morpholinylmethyl)-9-nitro[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5703869.png)
![1-methyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}-1,4-diazepane](/img/structure/B5703883.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5703884.png)
![N-(3-acetylphenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5703887.png)
![ethyl 2-(4-fluorophenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5703896.png)



![2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5703908.png)

![N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5703914.png)
![1-[(4-fluorophenoxy)methyl]-3-nitrobenzene](/img/structure/B5703920.png)